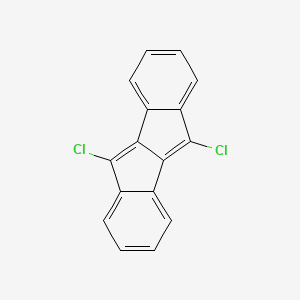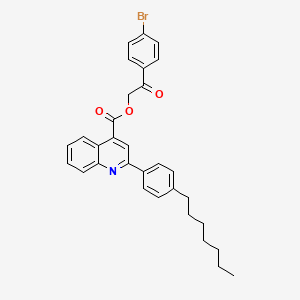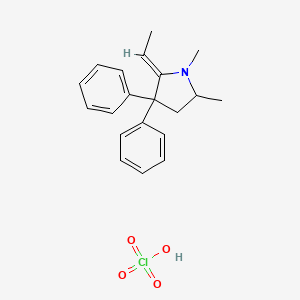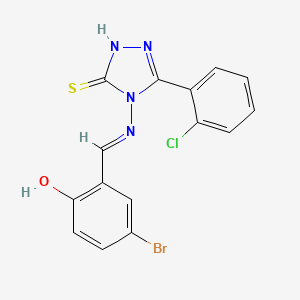
5,10-Dichloroindeno(2,1-A)indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dichloroindeno(2,1-A)indene: is a chemical compound with the molecular formula C16H8Cl2 and a molecular weight of 271.148 g/mol It is a member of the indenoindene family, characterized by its unique structure that includes two chlorine atoms attached to the indenoindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dichloroindeno(2,1-A)indene typically involves the chlorination of indenoindene derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5 and 10 positions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar chlorination processes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5,10-Dichloroindeno(2,1-A)indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: Products include dihydro derivatives with reduced double bonds.
Applications De Recherche Scientifique
Chemistry: 5,10-Dichloroindeno(2,1-A)indene is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as organic semiconductors and dyes .
Mécanisme D'action
The exact mechanism of action of 5,10-Dichloroindeno(2,1-A)indene is not well-documented. its chemical structure suggests that it may interact with biological molecules through electrophilic aromatic substitution, where the chlorine atoms can be replaced by nucleophiles in biological systems. This interaction could potentially disrupt cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 5,10-Dihydroindeno(2,1-A)indene
- 5,10-Diiodoindeno(2,1-A)indene
- 5,10-Dihydroindeno(2,1-A)indene-5,10-dione dioxime
- 2,2’-(Indeno[2,1-A]indene-5,10(4BH,9BH)-diylidene)dimalononitrile
- 2,7-Dinitro-4B,9B-dihydroindeno(2,1-A)indene-5,10-dione
Uniqueness: The chlorine atoms make it more reactive towards nucleophilic substitution reactions compared to its non-chlorinated counterparts .
Propriétés
Numéro CAS |
60491-13-6 |
|---|---|
Formule moléculaire |
C16H8Cl2 |
Poids moléculaire |
271.1 g/mol |
Nom IUPAC |
5,10-dichloroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H8Cl2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8H |
Clé InChI |
XESJZQZYKNZSFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)


![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)
